2-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)-3-hydroxypropanoate, commonly known as Fmoc-Ser-OH (CAS 73724-45-5), is a foundational building block for Solid-Phase Peptide Synthesis (SPPS) and liquid-phase peptide manufacturing. Unlike its fully protected analogs, this compound features an unprotected primary hydroxyl group on its side chain. While standard linear peptide synthesis typically relies on tert-butyl-protected serine to prevent side-chain acylation, Fmoc-Ser-OH is strategically procured for specialized workflows requiring immediate side-chain availability. Its primary industrial and research value lies in facilitating on-resin esterification for depsipeptides, enabling Minimal-Protection SPPS (MP-SPPS) protocols, and serving as a direct precursor for side-chain conjugation without the need for harsh, resin-cleaving deprotection steps [1].
Procuring standard Fmoc-Ser(tBu)-OH or Fmoc-Ser(Trt)-OH as generic substitutes for Fmoc-Ser-OH fundamentally disrupts workflows requiring orthogonal side-chain modifications on acid-labile solid supports. If a chemist attempts to synthesize a branched depsipeptide on 2-Chlorotrityl chloride (CTC) resin using Fmoc-Ser(tBu)-OH, the 90–95% trifluoroacetic acid (TFA) required to remove the tert-butyl group will simultaneously cleave the peptide from the resin, terminating the synthesis prematurely. Even substituting with the highly acid-labile Fmoc-Ser(Trt)-OH is problematic, as the 1–5% TFA required for trityl removal overlaps with the cleavage threshold of CTC resin, causing severe product loss [1]. Consequently, Fmoc-Ser-OH cannot be substituted in protocols where the side-chain hydroxyl must be accessed while the peptide remains anchored to a highly acid-sensitive resin.
In the synthesis of branched or cyclic depsipeptides on highly acid-labile resins (e.g., 2-Chlorotrityl chloride [CTC] resin), Fmoc-Ser-OH provides an immediately available side-chain hydroxyl for esterification. By contrast, the standard comparator Fmoc-Ser(tBu)-OH requires 90–95% trifluoroacetic acid (TFA) for side-chain deprotection, a condition that prematurely cleaves the peptide from CTC or Wang resins. Even the highly acid-labile Fmoc-Ser(Trt)-OH requires 1–5% TFA, which overlaps with the cleavage threshold of CTC resin, causing significant product loss. Fmoc-Ser-OH circumvents this entirely, allowing >95% on-resin retention during subsequent DIC/DMAP-mediated side-chain esterification [1].
| Evidence Dimension | On-resin peptide retention during side-chain availability phase |
| Target Compound Data | ~100% retention (no acid deprotection step required) |
| Comparator Or Baseline | 0% retention for Fmoc-Ser(tBu)-OH (cleaved by 95% TFA); <50% for Fmoc-Ser(Trt)-OH (cleaved by 1% TFA) |
| Quantified Difference | Complete elimination of premature resin cleavage |
| Conditions | Depsipeptide branching on 2-Chlorotrityl chloride (CTC) resin |
Enables the successful solid-phase synthesis of complex cyclic depsipeptides and side-chain conjugates without losing the product during intermediate deprotection.
Standard SPPS using Fmoc-Ser(tBu)-OH generates highly reactive tert-butyl carbocations during final TFA cleavage, necessitating the addition of nucleophilic scavengers (e.g., triisopropylsilane [TIPS] or ethanedithiol [EDT]) to prevent irreversible alkylation of electron-rich residues like Tryptophan or Tyrosine. Utilizing unprotected Fmoc-Ser-OH in Minimal-Protection SPPS (MP-SPPS) eliminates the tert-butyl protecting group entirely, reducing the required scavenger volume by up to 100% for serine-dependent sequences and allowing the use of simpler, greener cleavage cocktails (e.g., TFA/H2O) [1].
| Evidence Dimension | Requisite scavenger equivalents during TFA cleavage |
| Target Compound Data | 0 equivalents of t-butyl-targeted scavengers needed |
| Comparator Or Baseline | Fmoc-Ser(tBu)-OH requires standard 2.5–5% v/v scavenger cocktails |
| Quantified Difference | 100% reduction in t-butyl carbocation generation |
| Conditions | Final global deprotection and resin cleavage in Minimal-Protection SPPS |
Significantly lowers the toxicity, cost, and complexity of the final cleavage step in large-scale peptide manufacturing.
For large-scale peptide manufacturing, the mass contribution of protecting groups significantly impacts overall process mass intensity (PMI). Fmoc-Ser-OH has a molecular weight of 327.33 g/mol, compared to 383.44 g/mol for Fmoc-Ser(tBu)-OH. Substituting the protected variant with the unprotected target compound yields a 14.6% reduction in monomer mass per serine residue incorporated. In multi-kilogram syntheses of serine-rich sequences, this direct reduction in raw material mass, combined with the elimination of deprotection reagents, substantially lowers the environmental factor (E-factor) of the synthesis [1].
| Evidence Dimension | Monomer molecular weight and mass efficiency |
| Target Compound Data | 327.33 g/mol (100% atom economy for the Fmoc-amino acid core) |
| Comparator Or Baseline | Fmoc-Ser(tBu)-OH (383.44 g/mol, incorporating 56.11 g/mol of sacrificial mass) |
| Quantified Difference | 14.6% reduction in raw material mass per coupling cycle |
| Conditions | Process-scale solid-phase peptide synthesis (SPPS) |
Directly reduces raw material procurement costs and waste disposal volumes in multi-kilogram industrial peptide synthesis.
Fmoc-Ser-OH serves as a direct precursor for synthesizing depsipeptides (e.g., daptomycin analogs) on acid-labile resins. Because it requires no side-chain deprotection, it prevents premature resin cleavage, allowing the free hydroxyl to undergo direct esterification with the subsequent amino acid [1].
In large-scale peptide manufacturing utilizing Minimal-Protection SPPS, Fmoc-Ser-OH replaces tert-butyl-protected analogs to eliminate the generation of carbocations. This substitution streamlines the final cleavage step, lowers the process mass intensity, and prevents side-chain alkylation of sensitive residues [2].
For the development of peptide-drug conjugates or fluorophore-labeled probes, Fmoc-Ser-OH provides an immediate chemical handle. It allows chemists to perform orthogonal conjugation at the serine hydroxyl group while the peptide backbone remains fully protected on the solid support, ensuring high regioselectivity without the need for intermediate deprotection [1].
Irritant;Health Hazard